molecular formula C22H12Br2 B14117986 1,4-Bis((3-bromophenyl)ethynyl)benzene

1,4-Bis((3-bromophenyl)ethynyl)benzene

Cat. No.: B14117986
M. Wt: 436.1 g/mol
InChI Key: OZTZSILVAZLBOP-UHFFFAOYSA-N
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Description

1,4-Bis((3-bromophenyl)ethynyl)benzene is an organic compound with the molecular formula C22H12Br2. It is a derivative of benzene, featuring two ethynyl groups each bonded to a 3-bromophenyl group at the 1 and 4 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis((3-bromophenyl)ethynyl)benzene can be synthesized through a series of palladium-catalyzed cross-coupling reactions. One common method involves the use of the Suzuki-Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . The general reaction conditions include:

    Reagents: 3-bromophenylboronic acid, 1,4-dibromobenzene, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((3-bromophenyl)ethynyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The ethynyl groups can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and mild heating (50-70°C).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous solvents.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of carboxylic acids or ketones from the ethynyl groups.

    Reduction: Formation of alkanes or alkenes from the ethynyl groups.

Mechanism of Action

The mechanism of action of 1,4-Bis((3-bromophenyl)ethynyl)benzene primarily involves its ability to participate in π-conjugation and electron delocalization. The ethynyl groups facilitate the formation of extended π-systems, which enhance the compound’s electronic properties. These properties are crucial for its applications in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis((3-bromophenyl)ethynyl)benzene is unique due to the presence of bromine atoms at the 3-position of the phenyl rings, which influences its reactivity and electronic properties. This structural feature makes it particularly suitable for specific applications in organic electronics and materials science .

Properties

Molecular Formula

C22H12Br2

Molecular Weight

436.1 g/mol

IUPAC Name

1,4-bis[2-(3-bromophenyl)ethynyl]benzene

InChI

InChI=1S/C22H12Br2/c23-21-5-1-3-19(15-21)13-11-17-7-9-18(10-8-17)12-14-20-4-2-6-22(24)16-20/h1-10,15-16H

InChI Key

OZTZSILVAZLBOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CC2=CC=C(C=C2)C#CC3=CC(=CC=C3)Br

Origin of Product

United States

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